molecular formula C7H7ClF3NO B1489977 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride CAS No. 2031269-36-8

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride

Cat. No.: B1489977
CAS No.: 2031269-36-8
M. Wt: 213.58 g/mol
InChI Key: XFEKNPIJCMKDJW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride, more accurately identified as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS: 127337-60-4), is a critical intermediate in synthesizing proton pump inhibitors (PPIs), notably Lansoprazole . Structurally, it features a pyridine ring substituted with a trifluoroethoxy group at position 4, a methyl group at position 3, and a chloromethyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical processing. Its primary role is as a precursor in the formation of the sulfinyl bridge in Lansoprazole, a drug used to treat acid-related gastrointestinal disorders .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKNPIJCMKDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A common approach involves converting the hydroxymethyl group at the 2-position of the pyridine ring into a halomethyl group (chloromethyl or bromomethyl), which is a crucial intermediate for further reactions.

  • Reagents and Conditions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used as halogenating agents.
  • Solvents : Dichloromethane, chloroform, or ethers like tetrahydrofuran are preferred.
  • Temperature : The reaction is typically carried out between 20°C and 85°C, often optimized around 35°C to 60°C.
  • Catalysts : Benzeneseleninic acid (PhSeO₂H) can be used in catalytic amounts (0.0001 to 0.2 equivalents) to enhance the reaction efficiency.
  • Reaction Time : From 10 minutes up to 24 hours, with 10 minutes to 3 hours being common for halogenation.

Example from Patent WO2002074766A1 :

  • 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is reacted with PBr₃ at below 10°C, then refluxed for 2.5 hours.
  • After reaction completion, neutralization and extraction yield the halomethyl intermediate with yields around 92-93%.
Step Reagent Solvent Temp (°C) Time Yield (%)
Hydroxymethyl to bromomethyl PBr₃ Dichloromethane <10 to reflux 2.5 hours 92-93

Formation of 4-(2,2,2-Trifluoroethoxy)pyridine Hydrochloride Salt

The hydrochloride salt is formed by treatment of the halomethyl pyridine derivative with hydrochloric acid or by isolating the compound as its hydrochloride during purification.

  • This salt formation improves compound stability and facilitates crystallization.
  • The hydrochloride salt is often isolated by crystallization from solvents like ethyl acetate and hexane mixtures.

Williamson Ether Synthesis for Ether Formation

In some synthetic schemes, the trifluoroethoxy group is introduced via a Williamson ether synthesis starting from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride:

  • The halomethyl pyridine hydrochloride reacts with phenolic or alcoholic nucleophiles under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~80°C).
  • This method yields ethers such as 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde with high yields (~97%).
Step Reagents Solvent Temp (°C) Time Yield (%)
Williamson Ether Synthesis 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, vanillin, K₂CO₃ DMF 80 Overnight 97

Research Findings and Analytical Data

Reaction Monitoring and Purity

  • Reactions are monitored by Thin Layer Chromatography (TLC) to confirm completion.
  • Purification steps often involve filtration, washing with aqueous sodium hydroxide or sodium thiosulfate solutions, drying over anhydrous magnesium sulfate, and recrystallization.
  • Yields reported are consistently high (above 90%) for halogenation and ether formation steps.

Spectroscopic Characterization

  • Proton Nuclear Magnetic Resonance (^1H NMR) confirms the structure of intermediates and final compounds.
  • Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with expected molecular weights, e.g., 356.3 ([M + H]^+) for ether intermediates.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Catalysts Conditions (Temp, Time) Yield (%) Notes
Hydroxymethyl to halomethyl (chloride/bromide) Thionyl chloride or PBr₃, benzeneseleninic acid catalyst 20–85°C, 10 min to 24 h ~92–93 Requires neutralization and extraction steps
Formation of hydrochloride salt HCl or acidification during purification Ambient to reflux High Enhances stability and crystallization
Williamson ether synthesis Halomethyl pyridine hydrochloride, K₂CO₃, DMF 80°C, overnight ~97 Used for ether derivatives synthesis

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The trifluoroethoxy group can be reduced to form the corresponding hydroxyethyl derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

  • Hydroxyethyl Derivative: Resulting from the reduction of the trifluoroethoxy group.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have shown that similar compounds demonstrate activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Pharmaceutical Intermediates
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders and other therapeutic areas. For example, it has been explored as a precursor in synthesizing compounds with potential anti-inflammatory and analgesic effects .

Material Science

Fluorinated Polymers
The incorporation of trifluoroethoxy groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. Research has shown that polymers synthesized using this compound exhibit enhanced durability and performance in harsh environments .

Surface Modifications
This compound can be used for surface modification of materials to impart hydrophobic properties. The fluorinated moiety contributes to lower surface energy, making it suitable for applications in coatings and sealants that require water-repellent characteristics .

Analytical Chemistry

Chromatographic Applications
Due to its unique chemical structure, this compound is utilized in analytical chemistry for the development of chromatographic methods. It serves as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of related compounds .

Case Studies

Case StudyDescriptionFindings
Antimicrobial Efficacy Study Investigated the antimicrobial properties of pyridine derivatives including this compoundDemonstrated significant inhibition against E. coli and S. aureus strains
Synthesis of Fluorinated Polymers Explored the use of this compound in creating high-performance polymersResulted in materials with improved thermal stability and chemical resistance
Chromatographic Method Development Developed HPLC methods using this compound as a standardAchieved high resolution and sensitivity for detecting related pharmaceutical compounds

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride exerts its effects depends on its specific application. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Proton Pump Inhibitors

PPIs share a benzimidazole-pyridine core but differ in substituents, which influence their pharmacokinetics and potency. Below is a comparative analysis of key intermediates and their parent drugs:

Compound Substituents Parent Drug Key Features
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride Position 2: ClCH₂; Position 3: CH₃; Position 4: CF₃CH₂O Lansoprazole High selectivity for gastric H⁺/K⁺-ATPase; metabolized to active sulfenamide .
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride Position 2: ClCH₂; Position 3: CH₃; Position 4: CH₃O; Position 5: CH₃ Omeprazole First-generation PPI; shorter half-life compared to Lansoprazole .
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride Position 2: ClCH₂; Position 3: CH₃; Position 4: CH₃OCH₂CH₂CH₂O Rabeprazole Enhanced acid stability due to 3-methoxypropoxy group .
2-Hydroxymethyl-4-methoxy-3-methylpyridine hydrochloride Position 2: HOCH₂; Position 3: CH₃; Position 4: CH₃O Ilaprazole Longest half-life among PPIs; reduced CYP2C19 enzyme dependency .

Pharmacological and Chemical Stability

  • Acid Stability : The trifluoroethoxy group in the target compound enhances resistance to acidic degradation compared to methoxy or ethoxy analogs, prolonging drug activity in the stomach .
  • Metabolic Profile : Trifluoroethoxy substitution reduces CYP450 enzyme interactions, minimizing drug-drug interactions compared to Omeprazole .
  • Impurity Profiles : Related impurities include sulfone and sulfide derivatives (e.g., 2-[[[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]benzimidazole), which are rigorously controlled to ≤0.1% in pharmacopeial standards .

Biological Activity

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H8_8ClF3_3N
  • Molecular Weight : 211.60 g/mol
  • CAS Number : Not explicitly listed in the search results.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antibacterial properties and potential use in treating infections.

Antibacterial Properties

Research indicates that this compound may inhibit bacterial capsule biogenesis. Capsules are critical virulence factors for many pathogens, including Escherichia coli (E. coli). The inhibition of capsule formation can lead to increased susceptibility of bacteria to immune responses and antibiotics.

  • Mechanism of Action : The compound appears to interfere with the synthesis of polysaccharide capsules in bacteria, which protects them from opsonophagocytosis and complement-mediated killing. This mechanism was demonstrated in studies where E. coli strains showed reduced capsule production upon exposure to the compound .

Study 1: Capsule Inhibition in E. coli

In a controlled laboratory setting, E. coli was grown in the presence of this compound. The results showed a dose-dependent decrease in capsule production, leading to enhanced phage lysis of the bacteria. This suggests that the compound could be used as a therapeutic agent to treat urinary tract infections (UTIs) caused by encapsulated strains .

Concentration (µM)Capsule Production (%)Phage Lysis (%)
01000
108020
505050
1002080

Study 2: Synthesis and Biological Evaluation

A study focused on the synthesis of various pyridine derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity against several pathogens. The results indicated that this specific derivative exhibited significant antibacterial action compared to other synthesized compounds .

Safety Profile

While exploring the biological activity, safety data highlights potential hazards associated with exposure:

  • Skin Contact : May cause irritation or allergic reactions.
  • Eye Contact : Causes serious eye damage.
  • Ingestion : Can lead to gastrointestinal irritation .

Q & A

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution on pyridine derivatives. For example:

  • Step 1: React 4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C for 12–24 hours to form 4-(2,2,2-trifluoroethoxy)pyridine.
  • Step 2: Treat the product with HCl gas in dry diethyl ether to form the hydrochloride salt.
    Critical factors include solvent purity (anhydrous conditions), reaction time, and stoichiometric control of the base to minimize side reactions. Lower yields may result from incomplete substitution or salt hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities. Purity ≥98% is typical for research-grade material.
  • Structural Confirmation:
    • NMR: Compare 1^1H and 13^13C NMR shifts with PubChem data (e.g., pyridine ring protons at δ 8.4–8.6 ppm, CF3_3 group at δ 120–125 ppm in 19^19F NMR).
    • Mass Spectrometry: ESI-MS should show [M+H]+^+ at m/z corresponding to C7_7H6_6F3_3NO·HCl (exact mass: 215.03).
    • Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer: The hydrochloride salt enhances solubility in polar solvents:

  • High Solubility: Water, methanol, DMSO.
  • Low Solubility: Ethyl acetate, hexane.
    For biological assays, dissolve in DMSO (10 mM stock) and dilute with aqueous buffers. Precipitation in low-polarity solvents can complicate purification; use gradient recrystallization (e.g., water/ethanol) .

Advanced Research Questions

Q. How can substitution reactions at the pyridine ring be optimized for targeted derivatization?

Methodological Answer: The electron-withdrawing trifluoroethoxy group directs electrophilic substitution to the meta position. For functionalization:

  • Nitration: Use HNO3_3/H2_2SO4_4 at 0–5°C to introduce a nitro group.
  • Buchwald-Hartwig Coupling: Catalyze C–N bond formation with Pd(OAc)2_2/Xantphos and amines.
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Adjust catalyst loading (1–5 mol%) and temperature (80–120°C) to balance yield and byproduct formation .

Q. What analytical strategies resolve contradictions in spectral data under varying conditions?

Methodological Answer: Discrepancies in NMR shifts (e.g., solvent-dependent pyridine ring proton splitting) can arise from:

  • pH Effects: Protonation in acidic conditions alters electron density. Record NMR in D2_2O (pH 2–3) vs. DMSO-d6_6.
  • Dynamic Processes: Use variable-temperature NMR to identify conformational exchange.
    For ambiguous mass spectra, perform high-resolution MS (HRMS) with internal calibration (e.g., sodium trifluoroacetate) .

Q. What computational methods predict reactivity and interaction mechanisms with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular Docking: Use AutoDock Vina to simulate binding to acetylcholinesterase or GABA receptors. Focus on hydrogen bonding between the pyridine N and active-site residues (e.g., Tyr337 in acetylcholinesterase).
    Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride
Reactant of Route 2
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4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride

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